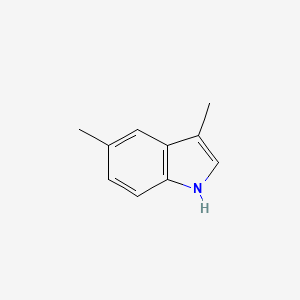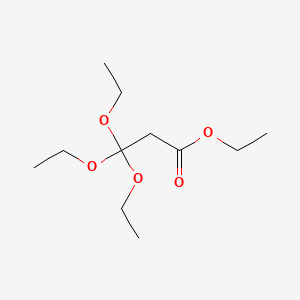
2-(4-methylphenyl)ethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)ethylhydrazine is an organic compound with the molecular formula C9H14N2. It is a heterocyclic organic compound that is primarily used for research purposes. The compound is also known by several synonyms, including p-Methylphenelzine and 4-Methylphenelzine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)ethylhydrazine typically involves the reaction of 4-methylbenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-methylphenyl)ethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazines.
科学的研究の応用
2-(4-methylphenyl)ethylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates
作用機序
The mechanism of action of 2-(4-methylphenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)ethylhydrazine: Similar structure but with a methoxy group instead of a methyl group.
2-(4-chlorophenyl)ethylhydrazine: Contains a chlorine atom instead of a methyl group.
2-(4-nitrophenyl)ethylhydrazine: Contains a nitro group instead of a methyl group.
Uniqueness
2-(4-methylphenyl)ethylhydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group on the phenyl ring influences its reactivity and interaction with other molecules, making it a valuable compound for various research applications .
特性
CAS番号 |
32504-14-6 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
2-(4-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
InChIキー |
CKAKUERTINBUEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNN |
正規SMILES |
CC1=CC=C(C=C1)CCNN |
Key on ui other cas no. |
32504-14-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid](/img/structure/B3189370.png)











